molecular formula C14H17F2N3O B11736452 {[1-(Difluoromethyl)-1h-pyrazol-5-yl]methyl}[2-(3-methoxyphenyl)ethyl]amine

{[1-(Difluoromethyl)-1h-pyrazol-5-yl]methyl}[2-(3-methoxyphenyl)ethyl]amine

Cat. No.: B11736452
M. Wt: 281.30 g/mol
InChI Key: DUUPLVDCOSUFIK-UHFFFAOYSA-N
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Description

The compound {[1-(Difluoromethyl)-1h-pyrazol-5-yl]methyl}[2-(3-methoxyphenyl)ethyl]amine is a synthetic organic molecule that features a pyrazole ring substituted with a difluoromethyl group and a methoxyphenyl ethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(Difluoromethyl)-1h-pyrazol-5-yl]methyl}[2-(3-methoxyphenyl)ethyl]amine typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the difluoromethyl group via halogenation and subsequent substitution reactions. The final step involves coupling the pyrazole derivative with the methoxyphenyl ethylamine under conditions that promote nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the difluoromethyl group, potentially converting it to a methyl group.

    Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

Scientific Research Applications

Chemistry

In chemistry, {[1-(Difluoromethyl)-1h-pyrazol-5-yl]methyl}[2-(3-methoxyphenyl)ethyl]amine is used as a building block for the synthesis of more complex molecules

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of {[1-(Difluoromethyl)-1h-pyrazol-5-yl]methyl}[2-(3-methoxyphenyl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group and the pyrazole ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The compound may also influence signaling pathways and cellular processes, contributing to its overall activity.

Comparison with Similar Compounds

Similar Compounds

  • **[1-(Trifluoromethyl)-1h-pyrazol-5-yl]methyl}[2-(3-methoxyphenyl)ethyl]amine
  • **[1-(Chloromethyl)-1h-pyrazol-5-yl]methyl}[2-(3-methoxyphenyl)ethyl]amine
  • **[1-(Methyl)-1h-pyrazol-5-yl]methyl}[2-(3-methoxyphenyl)ethyl]amine

Uniqueness

Compared to similar compounds, {[1-(Difluoromethyl)-1h-pyrazol-5-yl]methyl}[2-(3-methoxyphenyl)ethyl]amine stands out due to the presence of the difluoromethyl group, which imparts unique electronic and steric properties. These properties can enhance the compound’s stability, reactivity, and ability to interact with biological targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C14H17F2N3O

Molecular Weight

281.30 g/mol

IUPAC Name

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-2-(3-methoxyphenyl)ethanamine

InChI

InChI=1S/C14H17F2N3O/c1-20-13-4-2-3-11(9-13)5-7-17-10-12-6-8-18-19(12)14(15)16/h2-4,6,8-9,14,17H,5,7,10H2,1H3

InChI Key

DUUPLVDCOSUFIK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CCNCC2=CC=NN2C(F)F

Origin of Product

United States

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